

# 2-Iodobenzamide CAS number 3930-83-4 properties

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## Compound of Interest

Compound Name: 2-Iodobenzamide

Cat. No.: B1293540

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An In-depth Technical Guide to **2-Iodobenzamide** (CAS 3930-83-4)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Iodobenzamide**, identified by the CAS number 3930-83-4, is an organic compound featuring an iodine atom and an amide functional group attached to a benzene ring.<sup>[1]</sup> Its molecular structure consists of a benzene ring substituted at the ortho position with iodine.<sup>[1]</sup> This compound serves as a crucial building block and intermediate in the fields of organic synthesis and medicinal chemistry.<sup>[1][2]</sup> The presence of the reactive iodine atom and the hydrogen-bond-donating amide group makes it a versatile precursor for the synthesis of a wide range of pharmaceuticals, agrochemicals, and novel materials.<sup>[1][3]</sup> Benzamide derivatives, in general, are known to exhibit a wide array of biological activities, and the introduction of a halogen like iodine can significantly modulate a molecule's physicochemical and biological properties.<sup>[3][4]</sup> This guide provides a comprehensive overview of the core properties, synthesis, and safety protocols for **2-Iodobenzamide**.

## Physicochemical Properties

**2-Iodobenzamide** typically appears as a white to off-white or light yellow crystalline powder or solid.<sup>[1]</sup> It is sparingly soluble in water but shows moderate solubility in organic solvents such as ethanol and acetone.<sup>[1][2]</sup>

Property	Value	Source(s)
CAS Number	3930-83-4	[1][5]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> INO	[1][5]
Molecular Weight	247.04 g/mol	[5]
Melting Point	182-186 °C	
Boiling Point	322.5 °C at 760 mmHg	
Appearance	White to light yellow powder/crystal	[1]
Solubility in Water	Sparingly soluble (3 g/L at 25 °C)	[2]
IUPAC Name	2-iodobenzamide	
InChI Key	YEOYYWCXWUDVCX-UHFFFAOYSA-N	[1]

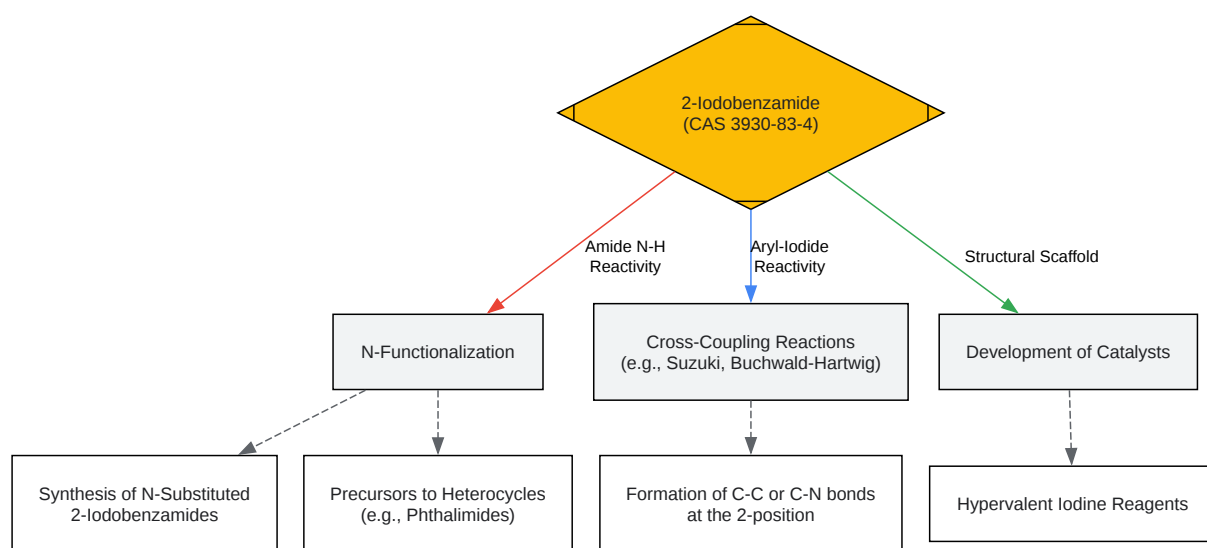
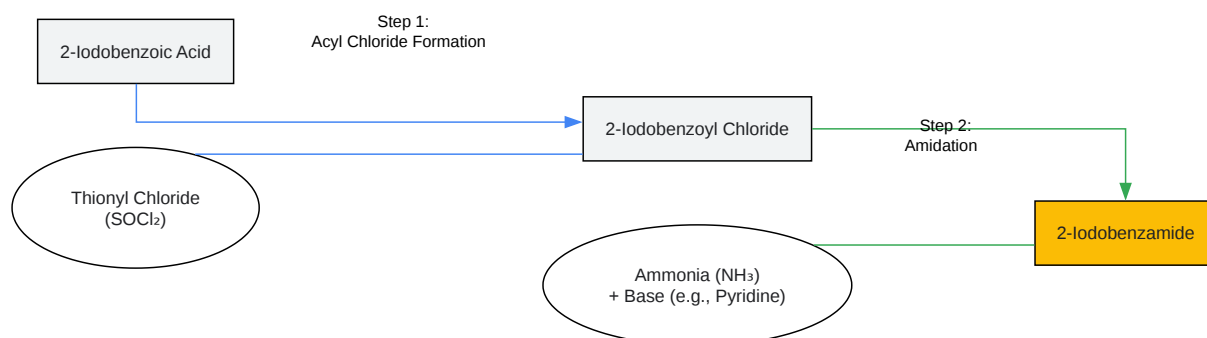
## Spectroscopic Data

While specific, verified experimental spectra for **2-iodobenzamide** are not widely published, the following characteristics can be predicted based on its molecular structure. These are intended as a reference for analytical confirmation.

Spectroscopic Technique	Expected Characteristics
$^1\text{H}$ NMR	Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A broad signal corresponding to the two amide ( $-\text{NH}_2$ ) protons.
$^{13}\text{C}$ NMR	Signals in the aromatic region (approx. 120-140 ppm). A signal for the carbon attached to the iodine atom (C-I) at a higher field (approx. 95 ppm)[6]. A downfield signal for the carbonyl carbon ( $\text{C}=\text{O}$ ) (approx. 165-170 ppm)[6].
Infrared (IR) Spectroscopy	- N-H stretching (primary amide): Two bands around 3350 and 3180 $\text{cm}^{-1}$ .- $\text{C}=\text{O}$ stretching (amide I band): Strong absorption around 1660 $\text{cm}^{-1}$ .- N-H bending (amide II band): Around 1620 $\text{cm}^{-1}$ .- Aromatic $\text{C}=\text{C}$ stretching: Bands in the 1600-1450 $\text{cm}^{-1}$ region.- C-I stretching: In the far-infrared region, typically below 600 $\text{cm}^{-1}$ .
Mass Spectrometry (MS)	The molecular ion peak ( $\text{M}^+$ ) would be expected at $m/z$ 247. The spectrum would also show a characteristic fragment for the loss of the amide group ( $-\text{NH}_2$ ).

## Synthesis of 2-Iodobenzamide

The most common synthetic route to **2-Iodobenzamide** is a two-step process starting from 2-Iodobenzoic acid. The first step involves the activation of the carboxylic acid by converting it to the more reactive acyl chloride, followed by amidation.[7][8]



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